1-Methoxy-4-(phenoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-(phenoxymethyl)benzene, also known as anisole benzyl ether, is a compound with the chemical formula C14H14O2. It is an aromatic ether that is commonly used in scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-(phenoxymethyl)benzene is not well understood. However, it is believed to act as a nucleophile due to the presence of the methoxy and benzyl groups. It can undergo various reactions, including nucleophilic substitution, electrophilic substitution, and oxidation.
Biochemische Und Physiologische Effekte
1-Methoxy-4-(phenoxymethyl)benzene does not have any known biochemical or physiological effects. It is not used as a drug or medication, and there is no evidence to suggest that it has any therapeutic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Methoxy-4-(phenoxymethyl)benzene is its ability to dissolve a wide range of organic compounds, making it a useful solvent in organic chemistry reactions. It is also relatively easy to synthesize and purify, making it a cost-effective reagent for various organic synthesis applications.
However, there are some limitations to the use of 1-Methoxy-4-(phenoxymethyl)benzene in lab experiments. It is not compatible with some types of reactions, such as those involving strong acids or bases. Additionally, it has a relatively low boiling point, which can make it difficult to use in high-temperature reactions.
Zukünftige Richtungen
There are several future directions for the use of 1-Methoxy-4-(phenoxymethyl)benzene in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. It can also be used as a starting material for the synthesis of other aromatic ethers with unique properties. Additionally, further research is needed to better understand the mechanism of action of 1-Methoxy-4-(phenoxymethyl)benzene and its potential applications in various scientific fields.
Conclusion
In conclusion, 1-Methoxy-4-(phenoxymethyl)benzene is a useful compound with several scientific research applications. It is commonly used as a solvent and reagent in organic chemistry reactions and can be synthesized relatively easily and cost-effectively. While its mechanism of action is not well understood, it has several potential future directions in the synthesis of new organic compounds and further research into its properties.
Synthesemethoden
The synthesis of 1-Methoxy-4-(phenoxymethyl)benzene is typically achieved through the reaction of 1-Methoxy-4-(phenoxymethyl)benzene with benzyl chloride in the presence of a base, such as sodium hydroxide. The reaction results in the formation of 1-Methoxy-4-(phenoxymethyl)benzene benzyl ether and sodium chloride. The purity of the compound can be increased through recrystallization and further purification techniques.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-(phenoxymethyl)benzene has several scientific research applications. It is commonly used as a solvent in organic chemistry reactions due to its ability to dissolve a wide range of organic compounds. It is also used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. Additionally, it is used as a starting material for the synthesis of other aromatic ethers.
Eigenschaften
CAS-Nummer |
19962-28-8 |
---|---|
Produktname |
1-Methoxy-4-(phenoxymethyl)benzene |
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-methoxy-4-(phenoxymethyl)benzene |
InChI |
InChI=1S/C14H14O2/c1-15-13-9-7-12(8-10-13)11-16-14-5-3-2-4-6-14/h2-10H,11H2,1H3 |
InChI-Schlüssel |
UOGDHZDOUBHLCF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COC2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC=C(C=C1)COC2=CC=CC=C2 |
Andere CAS-Nummern |
19962-28-8 |
Synonyme |
1-methoxy-4-(phenoxymethyl)benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.